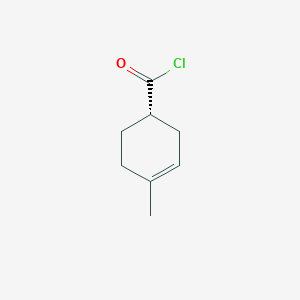
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride
Übersicht
Beschreibung
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride, also known as MCD, is a versatile chemical compound that has been widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents and has a pungent odor. MCD is primarily used as a reagent in organic synthesis and is known for its unique chemical properties, such as its ability to form stable complexes with a variety of metal ions. In
Wirkmechanismus
The mechanism of action of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is not well understood. However, it is believed that (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride forms stable complexes with metal ions, which can then be used to catalyze a variety of chemical reactions.
Biochemical and Physiological Effects
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has no known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride in lab experiments is its ability to form stable complexes with metal ions, which can then be used to catalyze a variety of chemical reactions. However, (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is also known to be highly reactive and can be difficult to handle. Additionally, (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is a hazardous chemical and should be handled with care.
Zukünftige Richtungen
There are many future directions for the use of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride in scientific research. One potential application is in the development of new catalysts for organic synthesis. (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride could also be used in the development of new chiral auxiliaries and ligands. Additionally, (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride could be used in the synthesis of new organic compounds with unique chemical properties. Overall, the unique chemical properties of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride make it a valuable tool for scientific research, and its potential applications are vast.
Wissenschaftliche Forschungsanwendungen
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has been widely used in scientific research due to its unique chemical properties. It is primarily used as a reagent in organic synthesis, where it is used to form stable complexes with a variety of metal ions. (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has also been used in the synthesis of a variety of organic compounds, including chiral auxiliaries, ligands, and catalysts.
Eigenschaften
CAS-Nummer |
170080-85-0 |
|---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
(1S)-4-methylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
NZZITUYJLJVUTI-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=CC[C@H](CC1)C(=O)Cl |
SMILES |
CC1=CCC(CC1)C(=O)Cl |
Kanonische SMILES |
CC1=CCC(CC1)C(=O)Cl |
Synonyme |
3-Cyclohexene-1-carbonyl chloride, 4-methyl-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


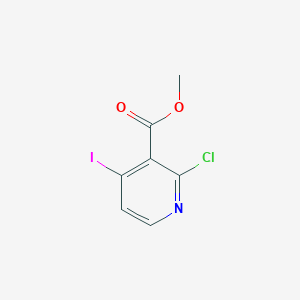
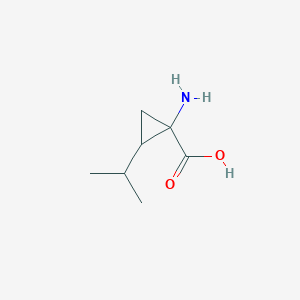
![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)
![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)
![[4-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]phenyl]methyl morpholine-4-carboxylate](/img/structure/B61494.png)
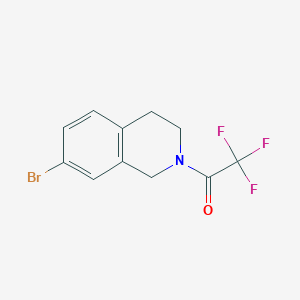
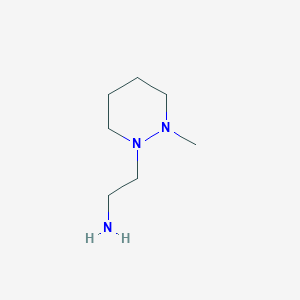
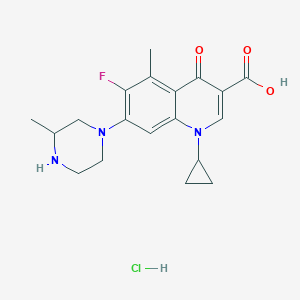

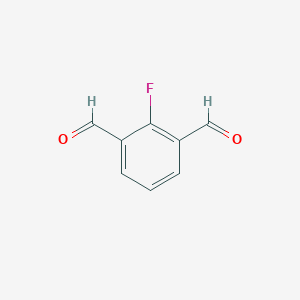

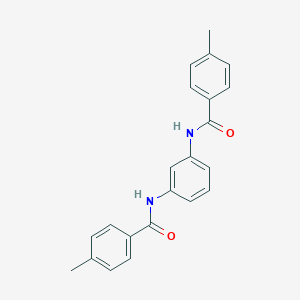
![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)